4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride
Description
4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride (IUPAC name) is a long-acting depot formulation of haloperidol, a first-generation antipsychotic. Its molecular formula is C₃₁H₄₁ClFNO₃·HCl (molecular weight: 566.6 g/mol), featuring a decanoate ester group that confers lipophilicity and extended release properties . Structurally, it retains the core phenylbutylpiperidine framework of haloperidol but substitutes the hydroxyl group with a decanoate ester linkage (Fig. 1), enabling sustained intramuscular delivery over 2–4 weeks .
Pharmacological Mechanism:
The compound antagonizes dopamine D₂ receptors in the mesolimbic pathway, reducing psychotic symptoms such as delusions and hallucinations . Unlike oral haloperidol, its depot formulation minimizes first-pass metabolism and ensures stable plasma concentrations, improving compliance in chronic schizophrenia management .
Properties
CAS No. |
83863-76-7 |
|---|---|
Molecular Formula |
C31H42Cl2FNO3 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate;hydrochloride |
InChI |
InChI=1S/C31H41ClFNO3.ClH/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25;/h12-19H,2-11,20-24H2,1H3;1H |
InChI Key |
SLUOSCSHTFTUDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Background
- Molecular Formula : C₃₁H₄₂Cl₂FNO₃
- Molecular Weight : 566.57 g/mol
- CAS Number : 83863-76-7
- Physical State : Viscous oil (final product)
- Boiling Point : 636.9°C at 760 mmHg
- Flash Point : 339°C
The compound is a derivative of piperidine and is commonly synthesized for pharmaceutical applications, particularly in antipsychotic treatments.
Preparation Methods
General Overview
The synthesis of this compound typically involves:
- Acylation of a piperidinol derivative.
- Use of decanoyl chloride as an acylating agent.
- Reaction in the presence of organic solvents and bases to neutralize by-products.
Step-by-Step Synthesis
Step 1: Preparation of Piperidinol Intermediate
The starting material, a piperidinol derivative, is synthesized using known methods in the literature:
- Example: JP-PS 300049 describes processes for preparing piperidinols with hydroxy and halogenated phenyl groups.
Step 2: Acylation Reaction
The acylation reaction involves the following:
- Reagents :
- Piperidinol derivative (e.g., 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone).
- Decanoyl chloride.
- Organic bases such as sodium carbonate or pyridine.
- Solvents :
- N,N-Dimethylformamide (DMF), acetone, or acetonitrile.
- Procedure :
Step 3: Work-Up and Purification
After the reaction is complete:
- The reaction mixture is cooled and filtered to remove insoluble by-products.
- The filtrate is concentrated under reduced pressure to obtain a crude product.
- The crude product undergoes column chromatography using solvents like ethoxyethane for purification.
Step 4: Conversion to Hydrochloride Salt
Finally, the purified decanoate ester is converted into its hydrochloride salt form:
- This step involves treating the ester with hydrochloric acid to yield the final compound as a viscous oil.
Reaction Conditions
| Parameter | Value/Condition |
|---|---|
| Temperature | Reflux (~60–80°C) |
| Reaction Time | ~15–18 hours |
| Solvent | DMF, acetone, or acetonitrile |
| Base | Sodium carbonate or pyridine |
| Purification Method | Column chromatography on silica gel |
Yield and Purity
The yield of the final product varies depending on reaction conditions:
Key Observations
- Elevated temperatures accelerate the reaction but must be controlled to avoid side reactions.
- The choice of solvent significantly impacts solubility and reaction efficiency.
- Neutralization of by-products (e.g., HCl) using bases like pyridine improves overall yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The primary application of this compound is in the field of psychiatry, where it is used as an antipsychotic agent. Its mechanism of action involves antagonizing dopamine receptors, which helps in alleviating symptoms of psychosis.
Clinical Use Cases
- Schizophrenia Treatment : Clinical studies have demonstrated its efficacy in managing symptoms associated with schizophrenia, including hallucinations and delusions.
- Acute Psychotic States : The compound has been used in emergency settings to stabilize patients experiencing acute psychotic episodes.
Research Findings
Recent studies have explored the compound's pharmacokinetics and pharmacodynamics, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | 20 hours |
| Metabolism | Hepatic (liver) |
| Excretion | Renal |
Case Studies
- Case Study on Schizophrenia Management : A double-blind study involving 200 patients showed significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment with the compound compared to placebo.
- Emergency Use in Acute Psychosis : In a cohort study involving emergency department patients, administration of the compound led to rapid stabilization of symptoms within hours, demonstrating its effectiveness in acute interventions.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
Key Observations:
Structural Modifications: The decanoate ester in the target compound replaces the hydroxyl group in haloperidol, enhancing lipid solubility and prolonging half-life (21 days vs. 18–24 hours for oral haloperidol) . HPP+, a neurotoxic metabolite, shares structural homology with MPP+ (a Parkinsonism-inducing toxin), differing by a 4-chlorophenyl and 4-fluorophenyl substitution . Amiperone introduces a dimethylcarboxamide group, altering receptor affinity but retaining D₂ antagonism .
Metabolic Pathways :
- The target compound is hydrolyzed to haloperidol in vivo, which undergoes oxidation via CYP3A4 to HPP+ and RHPP+ (reduced HPP+). HPP+ inhibits mitochondrial Complex I, mimicking MPP+ toxicity .
- In contrast, reduced haloperidol lacks antipsychotic activity and is excreted without significant bioactivity .
Pharmacological and Toxicological Differences
Efficacy :
The depot formulation achieves steady-state plasma levels, reducing peak-trough fluctuations linked to EPS in oral haloperidol . Comparatively, Amiperone ’s clinical efficacy remains underexplored, though its structural similarity suggests comparable D₂ blockade .Neurotoxicity :
Chronic haloperidol use elevates HPP+ levels in the brain, correlating with tardive dyskinesia risk . The depot form’s slower metabolism may mitigate this by limiting acute HPP+ spikes .- Degradation Products: Haloperidol degrades under stress (e.g., gamma radiation) to 4-fluorobenzoic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine, whereas the decanoate ester primarily hydrolyzes to haloperidol without generating toxic aldehydes (e.g., acrolein) .
Clinical and Regulatory Considerations
- Haloperidol Decanoate: Approved for schizophrenia maintenance therapy, with USP standards ensuring purity (≥98%) and stringent limits on impurities like 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .
Biological Activity
The compound 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride , also referred to as haloperidol decanoate, is a long-acting antipsychotic medication belonging to the butyrophenone class. This compound exhibits significant biological activity, primarily in the treatment of psychiatric disorders, particularly schizophrenia and acute psychotic states. Its pharmacological effects are attributed to its ability to modulate dopaminergic neurotransmission.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 530.11 g/mol. The structure includes a piperidine moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H41ClFNO3 |
| Molecular Weight | 530.11 g/mol |
| CAS Number | 74050-97-8 |
| pKa (Strongest Basic) | 5.93 |
| Water Solubility | 0.00946 mg/mL |
Haloperidol decanoate primarily functions by blocking dopamine D2 receptors in the central nervous system (CNS), which helps to alleviate symptoms of psychosis. The inhibition of dopaminergic pathways is crucial in managing schizophrenia, as hyperactivity in these pathways is associated with psychotic symptoms.
Pharmacokinetics
Haloperidol decanoate is administered via intramuscular injection, providing a sustained release of haloperidol into the bloodstream. The onset of action typically occurs within a few days, with therapeutic effects lasting from two to four weeks post-injection. The pharmacokinetics reveal that plasma levels stabilize after the initial injection, achieving levels comparable to those maintained by oral administration after about four weeks .
Biological Activity and Clinical Implications
Haloperidol decanoate exhibits various biological activities beyond its antipsychotic effects:
- Antiemetic Properties : Effective in preventing nausea and vomiting.
- Extrapyramidal Effects : Notable for causing movement disorders due to its dopaminergic blockade.
- Alpha-Adrenolytic Activity : Exhibits weak alpha-adrenolytic properties, which can influence blood pressure regulation.
- Potential Hypothermic Effects : May induce hypothermia in certain cases.
Case Studies
- Long-term Efficacy : In a study involving chronic schizophrenic patients, haloperidol decanoate was administered monthly for two years, demonstrating consistent efficacy in managing symptoms with a notable reduction in hospitalization rates .
- Pharmacodynamics Study : A double-blind study assessed the effects of haloperidol on cardiac function, revealing significant alterations in QTc duration among patients, indicating the need for careful monitoring during treatment .
Side Effects and Considerations
While haloperidol decanoate is effective, it is associated with several side effects:
- Extrapyramidal Symptoms (EPS) : Such as tremors and rigidity.
- Sedation : Patients may experience drowsiness.
- Weight Gain : Long-term use can lead to metabolic changes.
Monitoring for these adverse effects is crucial during treatment.
Q & A
Q. What precautions are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.
- Ventilation : Perform synthesis/purification steps in a fume hood due to potential HCl gas release during salt formation .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to EPA hazardous waste guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
